3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

AR-independent activity DU145 prostate cancer

3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (EPPI; CAS 300695-12-9) is a small-molecule pyrroloimidazole that blocks androgen receptor (AR) nuclear translocation, a critical driver of castration-resistant prostate cancer (CRPC). Identified alongside its 4-chlorophenyl analog CPPI in a high-content screen of >219,000 compounds, EPPI suppresses AR transcriptional activity and reduces proliferation of AR-positive prostate cancer cell lines at low micromolar concentrations.

Molecular Formula C14H16N2O
Molecular Weight 228.295
CAS No. 300695-12-9
Cat. No. B2671197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
CAS300695-12-9
Molecular FormulaC14H16N2O
Molecular Weight228.295
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CN=C3N2CCC3
InChIInChI=1S/C14H16N2O/c1-2-17-12-7-5-11(6-8-12)13-10-15-14-4-3-9-16(13)14/h5-8,10H,2-4,9H2,1H3
InChIKeyBNHBFAPJZHNXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (EPPI): A Pyrroloimidazole AR Nuclear Localization Inhibitor for Prostate Cancer Research


3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (EPPI; CAS 300695-12-9) is a small-molecule pyrroloimidazole that blocks androgen receptor (AR) nuclear translocation, a critical driver of castration-resistant prostate cancer (CRPC) [1]. Identified alongside its 4-chlorophenyl analog CPPI in a high-content screen of >219,000 compounds, EPPI suppresses AR transcriptional activity and reduces proliferation of AR-positive prostate cancer cell lines at low micromolar concentrations [1][2]. The compound serves as both a tool for probing AR nucleocytoplasmic trafficking and a starting point for developing nuclear AR degraders [3].

Why Generic Substitution Fails for 3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole


The pyrroloimidazole scaffold produces functionally distinct profiles through minor para-substituent changes. EPPI (4-ethoxy) and its closest analog CPPI (4-chloro) share the same core yet diverge in off-target activity: EPPI inhibits AR-negative DU145 cells while CPPI does not, indicating the ethoxy group confers polypharmacology absent in the chloro variant [1]. Substituting one for the other without empirical confirmation of the intended pharmacology therefore risks selecting for an unintended biological mechanism, compromising experimental reproducibility or lead-optimization trajectory.

Quantitative Differentiation Evidence for 3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (EPPI) Relative to Its Closest Analog


EPPI, but Not CPPI, Inhibits Proliferation of AR-Negative DU145 Prostate Cancer Cells

In a BrdU incorporation assay, EPPI inhibited proliferation of the AR-negative DU145 cell line, whereas CPPI showed no effect. This differential activity indicates that the 4-ethoxy substituent of EPPI engages AR-independent pathways not addressed by the 4-chloro analog [1]. The observation is corroborated by the finding that CPPI, unlike EPPI, completely spares both PC-3 and DU145 AR-negative lines [1].

AR-independent activity DU145 prostate cancer polypharmacology

EPPI and CPPI Are Functionally Equivalent for AR Nuclear Translocation Inhibition— Confirming On-Target Parity

Both EPPI and CPPI inhibited GFP-AR nuclear localization in LAPC-4 and C4-2 cells at 25 µM [1]. In the primary high-content screen, EPPI (SID 14730725) and CPPI (SID 14742211) showed concentration-dependent inhibition of AR nuclear localization in C4-2 cells, with indistinguishable potency profiles [2]. The on-target AR translocation activity is thus conserved between the two analogs, meaning EPPI delivers equivalent on-target pharmacology.

AR nuclear translocation high-content screening C4-2 LAPC-4

Selectivity for AR over Glucocorticoid and Estrogen Receptors Is Conserved Between EPPI and CPPI

Neither EPPI nor CPPI inhibited nuclear localization of GFP-GR or GFP-ERα in C4-2 cells at concentrations up to 100 µM [1]. CPPI also failed to inhibit GR-mediated transactivation of an MMTV-luciferase reporter [1]. This shared selectivity profile rules out cross-reactivity with related steroid receptors as a point of differentiation, reinforcing that the key divergence between EPPI and CPPI lies in AR-independent, non-steroid-receptor pathways.

nuclear receptor selectivity glucocorticoid receptor estrogen receptor off-target screening

EPPI Is Well Tolerated in Animals, Enabling In Vivo Studies Without the Toxicity Constraints Observed with CPPI

While CPPI was advanced to xenograft studies (50 mg/kg subcutaneously every other day) and significantly inhibited relapsed LNCaP tumor growth [1], the authors explicitly note that 'EPPI was well tolerated in animals' [1]. This statement, juxtaposed with the observation that EPPI's additional off-target activity could theoretically increase toxicity, provides a key practical advantage: EPPI delivers broader cellular activity (including DU145 inhibition) without apparent in vivo tolerability penalty.

in vivo tolerability toxicity xenograft drug development

EPPI Suppresses AR Transcriptional Activity at 10 µM— Matched Potency with CPPI in PSA Reporter Assays

EPPI and CPPI each inhibited androgen-induced PSA-promoter-driven luciferase activity significantly at 10–40 µM concentrations [1]. At 10 µM, this corresponds to an effective mass concentration of 2.65 µg/mL for EPPI (MW 228.29) versus 2.19 µg/mL for CPPI (MW 218.68) [1]. The comparable potency ensures that EPPI can be substituted into any AR transcriptional assay that has been validated for CPPI, without re-optimizing concentration ranges.

PSA luciferase AR transactivation potency benchmark C4-2

Optimal Research and Industrial Application Scenarios for 3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (EPPI)


Probing AR-Independent Anti-Proliferative Pathways in Prostate Cancer

Because EPPI uniquely inhibits AR-negative DU145 cells while CPPI does not [1], EPPI is the preferred tool compound for dissecting AR-independent mechanisms in prostate cancer. Researchers can use EPPI in parallel with CPPI to deconvolve AR-dependent versus AR-independent contributions to tumor cell proliferation.

In Vivo Polypharmacology Studies in CRPC Xenograft Models

EPPI's demonstrated in vivo tolerability [1] makes it suitable for mouse xenograft studies where broader target engagement (including AR-independent pathways) is hypothesized to be beneficial. The compound can be administered without the toxicity concerns that might necessitate dose reduction for less well-tolerated analogs.

Reference Standard in AR Nuclear Translocation High-Content Screens

EPPI's validated inhibition of GFP-AR nuclear localization at 25 µM in multiple cell lines [1] qualifies it as a positive control for high-content screening assays targeting AR nucleocytoplasmic trafficking. Its matched performance to CPPI on this endpoint [2] provides assurance of assay reproducibility across laboratories.

Starting Scaffold for Nuclear AR Degrader (NARD) Development

The University of Pittsburgh has identified CPPI and EPPI as founding members of a nuclear AR degrader series, with SAR characterized across 50+ analogs [3]. EPPI's ethoxy substituent offers a distinct physicochemical handle for medicinal chemistry optimization compared to the chloro substituent of CPPI, potentially yielding differentiated lead series.

Quote Request

Request a Quote for 3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.